molecular formula C22H20FN3O2S2 B2662445 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 877653-49-1

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No. B2662445
CAS RN: 877653-49-1
M. Wt: 441.54
InChI Key: WIMAXIUSWFQCAU-UHFFFAOYSA-N
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Description

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN3O2S2 and its molecular weight is 441.54. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis for PET Imaging

Compounds within this class have been utilized in the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This application is crucial for in vivo imaging to study neuroinflammatory processes, highlighting the compound's significance in neuroscience research (Dollé et al., 2008).

Anticonvulsant Agents

Derivatives of similar chemical structures have been synthesized and evaluated as potential anticonvulsant agents. These compounds exhibit moderate anticonvulsant activity, demonstrating their potential in addressing seizure disorders and contributing to the development of new therapeutic agents (Severina et al., 2020).

Nuclear Magnetic Resonance (NMR) Studies

Bicyclic thiophene derivatives, including compounds with structural similarities, have been studied using NMR techniques. These studies reveal intricate details about the compounds' structures and electron interactions, contributing to the field of organic chemistry and material science (Hirohashi et al., 1975).

Antimicrobial Agents

Some derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are vital for the discovery of new drugs that can combat resistant strains of bacteria and fungi, addressing a growing concern in public health (Hossan et al., 2012).

Neuroinflammation PET Imaging

Novel pyrazolo[1,5-a]pyrimidines, closely related to the compound , have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO). These compounds, used as radiotracers in PET imaging, offer insights into neuroinflammatory processes, showcasing their importance in neurology and pharmacology research (Damont et al., 2015).

Peripheral Benzodiazepine Receptor Study

Derivatives have been synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting their utility in studying neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-6,9-11H,7-8,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMAXIUSWFQCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

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